molecular formula C23H25N5O2S B2639023 5-((4-Benzylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-48-8

5-((4-Benzylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2639023
CAS No.: 868220-48-8
M. Wt: 435.55
InChI Key: VRDVSMUZNMODNO-UHFFFAOYSA-N
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Description

5-((4-Benzylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that features a unique structure combining a thiazole ring, a triazole ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Benzylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Construction of the Triazole Ring: The triazole ring is often synthesized via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, involving an azide and an alkyne.

    Attachment of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a benzyl halide reacts with piperazine.

    Final Coupling: The final step involves coupling the previously synthesized intermediates under conditions that promote the formation of the desired product, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling Up Reactions: Ensuring that the reactions can be performed on a large scale without significant loss of efficiency.

    Purification Techniques: Utilizing methods such as recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The benzyl group attached to the piperazine ring can be substituted with various electrophiles under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Amines and other reduced forms.

    Substitution Products: Various substituted benzyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes involved in various metabolic pathways.

    Receptor Binding: May interact with specific receptors, influencing cellular signaling pathways.

Medicine

    Drug Development: Investigated as a potential therapeutic agent for treating diseases such as cancer, due to its ability to modulate biological targets.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-((4-Benzylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperazine Derivatives: Compounds with similar piperazine moieties but different substituents on the benzyl group.

    Thiazole-Triazole Hybrids: Molecules that combine thiazole and triazole rings but differ in the substituents attached to these rings.

    Methoxyphenyl Derivatives: Compounds featuring the methoxyphenyl group but with different core structures.

Uniqueness

    Structural Complexity: The combination of thiazole, triazole, and piperazine rings in a single molecule is relatively unique, providing a diverse range of chemical and biological properties.

    Biological Activity: The specific arrangement of functional groups in this compound may confer unique biological activities not observed in similar compounds.

This detailed overview provides a comprehensive understanding of 5-((4-Benzylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

5-((4-Benzylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its biochemical properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C25H29N5O2SC_{25}H_{29}N_{5}O_{2}S, with a molecular weight of approximately 463.6 g/mol. It features a thiazolo-triazole core structure that is known for its diverse biological activities.

Enzyme Interactions

Research indicates that this compound interacts with various enzymes and proteins, significantly influencing cellular functions. Notably, it has been shown to inhibit certain oxidoreductase enzymes, which play crucial roles in cellular redox reactions. This inhibition can lead to altered metabolic pathways and cellular responses .

Cellular Effects

The compound's effects extend to modulating cell signaling pathways and gene expression. Studies have demonstrated its ability to activate or inhibit specific signaling pathways, thereby affecting processes such as cell proliferation, differentiation, and apoptosis. For instance, it has been observed to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. A notable study reported that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibited significant anticancer activity against renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines. The compound was found to be more potent than its respective amides .

Structure-Activity Relationship (SAR)

The structure of the compound plays a critical role in its biological activity. Modifications in the benzyl or piperazine moieties can enhance or diminish its anticancer properties. For example, the introduction of halogen substituents has been shown to improve potency against specific cancer types .

In Vitro Studies

In vitro evaluations have demonstrated that the compound induces cytotoxicity in various human cancer cell lines. For instance:

  • MCF-7 (breast cancer) : Exhibited significant growth inhibition with an IC50 value indicating potent activity.
  • HCT116 (colon cancer) : Showed marked sensitivity to the compound's effects on cell cycle progression.

Mechanistic Insights

Mechanistic studies suggest that the compound may exert its anticancer effects through multiple pathways:

  • Induction of Apoptosis : Activation of caspase cascades leading to programmed cell death.
  • Cell Cycle Arrest : Interference with G1/S transition in the cell cycle.
  • Inhibition of Metastasis : Reduction in migration and invasion capabilities of cancer cells .

Summary Table of Biological Activities

Activity Cell Line IC50 (µM) Mechanism
AnticancerMCF-712.5Apoptosis induction
AnticancerHCT11615.0Cell cycle arrest
AntioxidantN/AN/ARedox modulation
Enzyme InhibitionVarious oxidoreductasesN/AInhibition of redox reactions

Properties

IUPAC Name

5-[(4-benzylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2S/c1-30-19-9-5-8-18(14-19)20(21-22(29)28-23(31-21)24-16-25-28)27-12-10-26(11-13-27)15-17-6-3-2-4-7-17/h2-9,14,16,20,29H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDVSMUZNMODNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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